molecular formula C18H32BNO4 B13900052 Tert-butyl cis-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydro-2H-pyridine-1-carboxylate

Tert-butyl cis-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B13900052
M. Wt: 337.3 g/mol
InChI Key: AIOICASRSMDUDR-QWHCGFSZSA-N
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Description

Tert-butyl cis-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring and a dioxaborolane moiety

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl (2R,6S)-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-12-10-14(19-23-17(6,7)18(8,9)24-19)11-13(2)20(12)15(21)22-16(3,4)5/h10,12-13H,11H2,1-9H3/t12-,13+/m0/s1

InChI Key

AIOICASRSMDUDR-QWHCGFSZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](N([C@@H](C2)C)C(=O)OC(C)(C)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C(C2)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl cis-2,6-dimethyl-4-oxopiperidine-1-carboxylate with a boronic ester under specific conditions. For example, a solution of tert-butyl cis-2,6-dimethyl-4-oxopiperidine-1-carboxylate in tetrahydrofuran (THF) is treated with lithium diisopropylamide (LDA) at -78°C, followed by the addition of a boronic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl cis-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl cis-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in various chemical reactions. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl cis-2,6-dimethyl-4-oxopiperidine-1-carboxylate: A precursor in the synthesis of the target compound.

    Boronic esters: Compounds with similar boron-containing functional groups.

    Pyridine derivatives: Compounds with a pyridine ring structure.

Uniqueness

Tert-butyl cis-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the combination of the dioxaborolane moiety and the pyridine ring. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.

Biological Activity

Tert-butyl cis-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound notable for its unique structural features and potential biological applications. This compound contains a pyridine ring and a dioxaborolane moiety, which enhances its reactivity and potential utility in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C18H32BNO4
  • Molecular Weight : 337.27 g/mol
  • CAS Number : 2196186-98-6

The presence of the dioxaborolane group allows for the formation of covalent bonds with various biological nucleophiles, making it a valuable candidate for drug design and development.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through its dioxaborolane moiety. This interaction can lead to the formation of covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study reported that derivatives of compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values around 2.6 μM .
  • Antifungal Properties :
    • In another investigation, related compounds demonstrated antifungal effects against Candida albicans, indicating that the structural features of the dioxaborolane group may enhance antifungal activity .
  • Potential in Cancer Therapy :
    • The unique reactivity of the dioxaborolane moiety has been explored for developing targeted therapies in cancer treatment. Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by interfering with specific cellular pathways.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Tert-butyl cis-2,6-dimethyl-4-oxopiperidine-1-carboxylateContains a piperidine ringPrecursor for synthesis
Boronic EstersContains boron functional groupsUsed in cross-coupling reactions
Pyridine DerivativesContains a pyridine ringDiverse reactivity patterns

This table illustrates how this compound stands out due to its combination of structural elements that impart specific chemical properties.

Safety and Toxicity

While the compound shows promise in various biological applications, it is essential to consider its safety profile:

  • Skin Irritation : The compound is known to cause skin irritation (H319) and serious eye irritation warnings have been noted in safety data sheets .

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